N2-Tryptophyllysine

Description

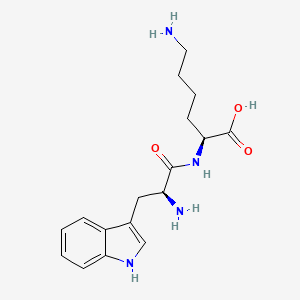

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3/c18-8-4-3-7-15(17(23)24)21-16(22)13(19)9-11-10-20-14-6-2-1-5-12(11)14/h1-2,5-6,10,13,15,20H,3-4,7-9,18-19H2,(H,21,22)(H,23,24)/t13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHDVYLBNKMLMB-ZFWWWQNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199717 | |

| Record name | N2-Tryptophyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51790-14-8 | |

| Record name | L-Tryptophyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51790-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-Tryptophyllysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051790148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Tryptophyllysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N2 Tryptophyllysine

Established Synthetic Pathways for N2-Tryptophyllysine

The formation of the peptide bond requires the activation of the carboxyl group of one amino acid and the presence of a free amino group on the other. Protective groups are typically employed to prevent unwanted side reactions and control the direction of coupling.

Condensation Reactions of L-Tryptophan and L-Lysine Constituent Amino Acids

Direct condensation of L-Tryptophan and L-Lysine can be achieved using various coupling reagents that facilitate amide bond formation. These reactions typically involve activating the carboxyl group of L-Tryptophan to react with the alpha-amino group of L-Lysine. While conceptually simple, achieving high yields and purity often necessitates the use of protecting groups for the reactive side chains of both amino acids (the indole (B1671886) nitrogen of Tryptophan and the epsilon-amino group of Lysine) and the alpha-amino or carboxyl group not involved in the coupling. Different coupling reagents, such as carbodiimides (e.g., DCC, DIC) often in combination with additives like HOBt or HATU, can be employed to facilitate the condensation and minimize racemization. thaiscience.infopeptide.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely used and efficient method for synthesizing peptides, including dipeptides like this compound. peptide.com In SPPS, the C-terminal amino acid (L-Lysine in this case) is anchored to an insoluble resin support. peptide.commedsci.org The peptide chain is then elongated by sequentially adding protected amino acids (L-Tryptophan), with the coupling and deprotection steps performed while the peptide remains attached to the solid support. peptide.commedsci.org This approach simplifies purification, as excess reagents and by-products are removed by washing the resin. peptide.com

Two main protection strategies are commonly used in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. thaiscience.infopeptide.comgoogle.com In Fmoc chemistry, the alpha-amino group is protected with the Fmoc group, which is labile to a weak base (like piperidine), while side chains are protected with tert-butyl-based groups. peptide.comgoogle.commdpi.comnih.gov Boc chemistry uses the Boc group for alpha-amino protection, which is removed by acid (like TFA), and side chains are typically protected with benzyl-based groups. thaiscience.infopeptide.com For this compound synthesis via SPPS, the Lysine (B10760008) side chain (epsilon-amino group) requires protection throughout the chain elongation. peptide.commdpi.comnih.govbachem.com Similarly, the indole nitrogen of Tryptophan may also require protection depending on the specific SPPS strategy and coupling reagents used to prevent side reactions. peptide.com

SPPS allows for the synthesis of this compound derivatives by incorporating modified amino acids or by performing modifications on the resin-bound peptide. mdpi.comnih.gov

Liquid-Phase Peptide Synthesis Considerations

Liquid-Phase Peptide Synthesis (LPPS) involves carrying out peptide coupling reactions in solution. unpatti.ac.idresearchgate.netrsc.orgresearchgate.net Unlike SPPS, the growing peptide chain is soluble in the reaction medium. researchgate.net LPPS can be advantageous for large-scale synthesis and for the synthesis of certain types of peptides or peptide fragments. researchgate.net However, it often requires purification steps after each coupling reaction to remove excess reagents and by-products, which can be more labor-intensive compared to SPPS. unpatti.ac.idresearchgate.net For the synthesis of this compound using LPPS, appropriate protection strategies for the amino and carboxyl termini, as well as the reactive side chains of Tryptophan and Lysine, are crucial to ensure selective peptide bond formation. bachem.comgoogle.com

Application of Automated and Microwave-Assisted Synthesis Techniques

Automated peptide synthesizers have significantly advanced the efficiency and reproducibility of peptide synthesis, particularly in SPPS. medsci.orggoogle.comresearchgate.netluxembourg-bio.com These instruments automate the repetitive steps of deprotection, washing, and coupling, allowing for the synthesis of peptides with minimal manual intervention. medsci.orggoogle.comresearchgate.net

Microwave-assisted peptide synthesis has emerged as a powerful technique to accelerate coupling and deprotection reactions in SPPS. researchgate.netnih.govelte.husemanticscholar.org Microwave irradiation can significantly reduce reaction times and, in some cases, improve peptide purity and yield, especially for challenging sequences. researchgate.netnih.govelte.husemanticscholar.org The enhanced reaction rates are primarily attributed to rapid heating of the reaction mixture. elte.huresearchgate.net This technology is applied in automated peptide synthesizers, further increasing the speed and efficiency of this compound synthesis and the synthesis of its derivatives. researchgate.netnih.gov

Research findings highlight the benefits of microwave-assisted SPPS. For instance, the synthesis of a nonapeptide containing Lys and Trp residues showed a significant reduction in synthesis time from 11 hours (standard SPPS) to 2.5 hours using microwave assistance, although initial purity was sometimes lower depending on cooling strategies. researchgate.net Optimized microwave protocols, however, have demonstrated high purity and yield. researchgate.netelte.hu

An example of research findings related to synthesis parameters and outcomes could be presented in a table format, illustrating the impact of different synthetic methods or conditions on yield and purity of peptides containing Trp and Lys residues, drawing from available literature. However, specific data solely for this compound synthesis under varied conditions was not extensively detailed across the search results. Studies often focus on longer peptides or modified derivatives containing these residues.

Advanced Chemical Modification Strategies for this compound Analogues

Modifying the structure of this compound can lead to analogues with altered properties, such as improved stability, bioavailability, or targeted biological activity. These modifications can involve alterations to the peptide backbone, the amino acid side chains, or the N- or C-termini.

Peptidomimetic Design Principles Applied to this compound Derivatives

Peptidomimetics are compounds that mimic the structural and functional characteristics of peptides but have improved pharmacological properties, such as increased metabolic stability or enhanced cell permeability. researchgate.netamericanpharmaceuticalreview.comupc.edunih.gov Applying peptidomimetic design principles to this compound involves creating molecules that retain the key structural features of the Trp-Lys dipeptide essential for a desired interaction, while incorporating modifications that confer advantageous properties.

Strategies include modifying the peptide bond (e.g., amide bond isosteres), incorporating non-natural amino acids, cyclization, or grafting the Trp-Lys motif onto a non-peptide scaffold. researchgate.netamericanpharmaceuticalreview.comupc.edunih.gov For instance, studies on somatostatin (B550006) analogues, which often contain a Trp-Lys sequence, demonstrate the importance of the spatial arrangement of the Trp and Lys side chains for biological activity. researchgate.netamericanpharmaceuticalreview.com Peptidomimetic design aims to replicate this critical spatial display using more stable molecular architectures. americanpharmaceuticalreview.comupc.edu

Chemical modifications can be introduced at various positions:

N-terminus: Acylation, alkylation, or conjugation with other molecules. mdpi.comnih.gov

C-terminus: Amidation or esterification.

Tryptophan indole nitrogen: Alkylation or other functionalization. nih.govnih.gov

Lysine epsilon-amino group: Acylation, alkylation, guanidination, or conjugation. mdpi.comnih.gov This site is particularly amenable to modification due to its free amino group, especially when orthogonal protection strategies are used during synthesis. mdpi.com

Research has explored modifications of Trp-Lys containing peptides to develop analogues with specific activities. For example, dipeptide derivatives containing modified Tryptophan residues have been synthesized and evaluated for analgesic activity, highlighting the impact of side-chain modifications on biological effects. nih.gov Solid-phase synthesis has been utilized to create Trp-Lys dipeptide derivatives with modifications at the N-terminus or Lysine side chain for evaluating activity as TRPV1 channel blockers. mdpi.comnih.gov

Peptidomimetic design often involves understanding the bioactive conformation of the peptide and designing scaffolds or modifications that constrain the molecule to mimic this conformation. researchgate.netamericanpharmaceuticalreview.comupc.edu For this compound, this would involve considering the preferred dihedral angles and the relative orientation of the indole ring of Tryptophan and the epsilon-amino group of Lysine. researchgate.netamericanpharmaceuticalreview.com

Interactive Data Table Example (Illustrative - based on potential research findings, not specific data found for this compound in searches):

| Synthesis Method | Coupling Reagent | Protecting Groups | Crude Purity (%) | Overall Yield (%) | Notes |

| SPPS (Fmoc) | HBTU/HOBt | Trp(Boc), Lys(Boc) | ~85-95 | ~60-80 | Common approach. thaiscience.infogoogle.comnih.govunpatti.ac.id |

| SPPS (Microwave) | COMU | Trp(Boc), Lys(Boc) | ~90-98 | ~70-85 | Faster reaction times. researchgate.netnih.gov |

| LPPS | T3P | N-Fmoc, C-OMe, Lys(Alloc) | Varies | Varies | Requires intermediate purification. rsc.orggoogle.com |

Conformational Constraints and Cyclization Approaches (e.g., Lactam Bridges, Ring-Closing Metathesis)

Lactam bridges are a widely used method to introduce conformational constraints in peptides by forming an amide bond between a side-chain amine (such as the ε-amine of lysine) and a side-chain carboxyl group (such as that of aspartic or glutamic acid) researchgate.netbiosynth.comnih.gov. While this compound itself contains a lysine residue with a side-chain amine, it lacks a side-chain carboxyl group. Therefore, incorporating an additional amino acid with a side-chain carboxyl group (like Asp or Glu) into a longer peptide sequence containing Trp and Lys, followed by cyclization between the Lys ε-amine and the introduced carboxyl group, is a common approach to constrain a sequence that includes the Trp-Lys motif. Lactam bridges linking residues spaced several residues apart in a linear sequence are effective for introducing conformational constraints researchgate.netnih.gov. The synthesis of lactam-bridged peptides can be achieved through solid-phase methods, utilizing selectively cleavable protecting groups researchgate.netnih.gov. Solution-phase cyclizations may be preferred for more complex multicyclic structures researchgate.net. Studies have shown that lactam bridges can stabilize secondary structures like alpha helices and beta-turns researchgate.netnih.gov.

Ring-closing metathesis (RCM) is another powerful technique for peptide cyclization, particularly for creating all-hydrocarbon staples or cyclic structures by forming a new carbon-carbon double bond between introduced alkene functionalities researchgate.netpeptide.combiotage.comthieme-connect.comnih.gov. This method typically involves incorporating non-canonical amino acids bearing alkenyl side chains (such as allylglycine or homoallylglycine) into the peptide sequence peptide.combiotage.comthieme-connect.com. For this compound, this would involve synthesizing a precursor peptide containing these modified amino acids at appropriate positions, followed by treatment with a ruthenium-based catalyst (e.g., Grubbs' catalyst) to induce cyclization biotage.comthieme-connect.comnih.govacs.org. RCM is compatible with solid-phase synthesis thieme-connect.com. Hydrocarbon stapling, achieved via RCM, has been shown to stabilize alpha-helical structures, increase protease resistance, and potentially improve cell permeability in other peptides cem.com.

Incorporation of Non-Canonical Amino Acids and Peptide Bond Surrogates

The incorporation of non-canonical amino acids (ncAAs) and peptide bond surrogates into peptide sequences is a key strategy to expand their chemical diversity and modify their properties, including stability and conformation mdpi.combachem.comfrontiersin.orgnih.govfrontiersin.orgacs.orgnih.gov.

Non-canonical amino acids are amino acids that are not among the 20 standard proteinogenic amino acids. They can be introduced during peptide synthesis (typically solid-phase peptide synthesis, SPPS) using appropriately protected derivatives mdpi.combachem.comacs.org. This allows for the introduction of various functionalities, altered side-chain properties, or structural elements that influence peptide folding and activity mdpi.comfrontiersin.orgfrontiersin.org. For this compound, ncAAs could be incorporated at either the N-terminus, C-terminus, or within the sequence if it were part of a longer peptide. For example, incorporating D-amino acids can increase resistance to enzymatic degradation bachem.comfrontiersin.org.

Peptide bond surrogates, or pseudopeptide bonds, involve replacing the native amide bond (-CO-NH-) with other chemical linkages springernature.comnih.govmdpi.comresearchgate.net. This modification is primarily used to improve metabolic stability by preventing enzymatic cleavage by proteases nih.govmdpi.com. Common peptide bond mimetics include reduced amide bonds (ψ[CH2NH]), ester bonds (depsides), and triazole linkages formed via click chemistry (CuAAC) nih.govmdpi.comresearchgate.net. Triazoles, for instance, can mimic the trans-amide bond and offer increased stability mdpi.com. Introducing these surrogates into a dipeptide like this compound would directly modify the peptide bond between the tryptophan and lysine residues, potentially enhancing its stability in biological environments.

N-Substitution and Backbone Modification Strategies

Modifications to the peptide backbone, particularly N-substitution, can significantly impact peptide conformation, solubility, and resistance to enzymatic degradation peptide.combachem.comfrontiersin.organr.frrsc.org.

N-substitution involves replacing the hydrogen atom on the amide nitrogen with an alkyl or other group. N-methylated amino acids are a common example of this modification peptide.combachem.com. Introducing N-methyl groups can disrupt hydrogen bonding patterns, influence the peptide's secondary structure, increase its lipophilicity, and importantly, make the amide bond more resistant to proteolysis peptide.combachem.comanr.fr. For this compound, N-methylation could occur on the amide nitrogen between the tryptophan and lysine residues. While N-methyl amino acids can be incorporated during SPPS using specific derivatives peptide.com, N-alkylation of the peptide backbone can also be achieved post-synthetically anr.frrsc.org.

Beyond simple N-alkylation, other backbone modification strategies include introducing entirely different structural motifs into the peptide chain bachem.comacs.org. These can involve replacing the peptide bond with non-amide linkages or incorporating units that alter the backbone's flexibility and hydrogen bonding capabilities bachem.comacs.org. For instance, strategies involving acyl shifts can introduce C-C bonds into the backbone, creating chimeric molecules with properties of both peptides and polyketides acs.org. The selective modification of backbone positions can be challenging but offers fine-tuning of peptide properties rsc.org.

Targeted Synthesis Approaches for this compound and its Functionalized Derivatives

Targeted synthesis approaches for specific peptides like this compound and its functionalized derivatives involve the deliberate design and execution of synthetic routes to obtain the desired molecular structure with high purity and yield pensoft.netcreative-peptides.com. Solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are the primary methods employed abyntek.combachem.com.

SPPS is particularly well-suited for the synthesis of peptides up to approximately 80 amino acids and allows for the stepwise assembly of the peptide chain while anchored to an insoluble resin mdpi.combachem.com. This facilitates the removal of excess reagents and byproducts through washing steps bachem.com. For this compound, SPPS would involve coupling protected lysine to a resin, followed by the coupling of protected tryptophan. Various protecting group strategies (e.g., Fmoc or tBoc) are used for the amino and carboxyl termini and reactive side chains mdpi.combachem.com. SPPS allows for the relatively straightforward incorporation of modified or non-canonical amino acids at specific positions by using the corresponding protected derivatives mdpi.combachem.comacs.orgcreative-peptides.com.

LPPS, or solution-phase synthesis, is often used for the synthesis of shorter peptides, including dipeptides, and for large-scale production bachem.com. It involves coupling amino acids or peptide fragments in solution. While it can be more challenging to purify intermediates in LPPS compared to SPPS, it offers advantages in terms of scalability and direct process monitoring bachem.com.

Targeted synthesis of functionalized this compound derivatives involves incorporating specific modifications during or after the synthesis of the basic dipeptide structure creative-peptides.com. This can include N-terminal modifications (acetylation, biotinylation, fluorescent labeling), C-terminal modifications (amidation, PEGylation), or side-chain modifications (e.g., on the lysine ε-amine or tryptophan indole ring) bachem.comcreative-peptides.comabyntek.combiosyn.com. For example, functionalized dipeptide nanoparticles have been synthesized for targeted delivery applications by functionalizing the peptide with targeting ligands like folic acid rsc.org.

Bioconjugation Methodologies for Research Probe Development

Bioconjugation refers to the covalent attachment of peptides to other molecules, such as fluorophores, biotin, polymers, nanoparticles, or proteins, to create research probes or conjugates with altered properties researchgate.netabyntek.combiosyn.comugent.benih.govacs.orgacs.orgnih.gov. These methodologies are crucial for developing tools to study biological processes, for targeted delivery, or for diagnostic applications biosyn.comnih.govacs.org.

For this compound, bioconjugation can be achieved through various chemical reactions targeting specific functional groups on the dipeptide. The most common sites for conjugation are the N-terminus, the C-terminus, and the ε-amine group of the lysine residue biosyn.com. The indole ring of tryptophan can also be a site for modification, although it is generally less reactive than the terminal or lysine amine groups biosyn.com.

Common bioconjugation techniques applicable to this compound include:

Amide Coupling: Forming an amide bond between a carboxyl group on one molecule and an amine group on the dipeptide (N-terminus or Lys ε-amine) or vice versa abyntek.com.

Click Chemistry: Highly efficient and selective reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be used if azide (B81097) or alkyne functionalities are introduced into this compound or the molecule to be conjugated researchgate.netabyntek.comqyaobio.com.

Thiol-Maleimide Chemistry: This reaction is highly specific for thiols. If a cysteine residue or a thiol group is introduced into this compound or the molecule to be conjugated, it can react with a maleimide-activated molecule abyntek.comnih.gov.

Reductive Amination: Reacting an aldehyde or ketone with an amine (N-terminus or Lys ε-amine) to form an imine, which is then reduced to a stable secondary amine.

Spectroscopic and Advanced Structural Elucidation of N2 Tryptophyllysine

Spectroscopic Analysis of N2-Tryptophyllysine

Spectroscopic techniques offer valuable insights into the properties of this compound, leveraging the unique characteristics of its constituent amino acids.

Fluorescence Spectroscopy for Indole (B1671886) Aromaticity, Quantum Yield, and Tautomerism Studies

Fluorescence spectroscopy is a powerful tool for studying molecules containing intrinsic fluorophores, such as the tryptophan residue in this compound. The indole ring of tryptophan exhibits native fluorescence, which is highly sensitive to its local environment, including solvent polarity, pH, and the presence of quenchers or hydrogen bonding interactions. nih.govwarwick.ac.uk

Studies on the Lys-Trp dipeptide (this compound) using fluorescence spectroscopy have investigated aspects of indole aromaticity, quantum yield, and tautomerism. Changes in indole aromaticity, as revealed by quantum mechanical ground state isosurfaces, correlate with variations in π electron distribution and density. nih.gov These variations parallel the charge distribution on the peptide backbone and residues as a function of pH. nih.gov A pattern emerges where high quantum yield is associated with isosurfaces having a charge distribution similar to the highest occupied molecular orbital (HOMO) of indole, which is the dominant fluorescent ground state for the 1La transition dipole moment. nih.gov

At elevated pH (e.g., pH 13), the indole amine can be deprotonated, leading to a significantly diminished quantum yield in Lys-Trp. nih.gov This reduction is attributed to a tautomer structure that concentrates charge on the indole amine, resulting in a ground state isosurface that bears little resemblance to the indole HOMO. nih.gov This phenomenon of greatly diminished fluorescence has also been observed in proteins where the indole nitrogen is hydrogen bonded, supporting the association of aromaticity changes with reduced quantum yield. nih.gov Thus, tryptophan ground state isosurfaces can serve as indicators of indole aromaticity, signaling how excitation energy is partitioned between radiative and nonradiative processes. nih.gov

Fluorescence measurements are typically performed using a fluorescence spectrophotometer, often equipped with temperature control. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Solution-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the solution-state structure and conformational preferences of peptides like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. nih.govnih.gov

Studies involving related peptides, such as lysyl-tryptophyl-lysine, have utilized ¹H NMR to investigate their interactions and structure. escholarship.org While direct, detailed NMR data specifically for this compound in isolation is not extensively reported in the provided results, the application of 1D and 2D NMR techniques (such as COSY, TOCSY, HSQC, and HMBC) is standard practice for the complete assignment of proton and carbon signals and the elucidation of peptide sequences and conformations. anu.edu.auanu.edu.au DOSY-NMR (Diffusion-Ordered Spectroscopy) can also provide information about the hydrodynamic radius and aggregation state of peptides in solution. google.com

NMR spectroscopy can reveal details about hydrogen bonding, dihedral angles, and the flexibility of the peptide backbone and side chains. Analysis of chemical shifts, coupling constants, and NOE (Nuclear Overhauser Effect) correlations allows for the determination of preferred conformations in solution.

Mass Spectrometry-Based Characterization (e.g., LC-MS Profiling in Metabolomics Contexts)

Mass spectrometry (MS) is a crucial technique for the characterization and identification of peptides, providing information on molecular weight and fragmentation patterns. LC-MS (Liquid Chromatography-Mass Spectrometry) couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing complex mixtures and profiling metabolites that may include peptides like this compound. mvsengg.com

LC-MS is widely used for the chemical analysis of compounds and is a combination of two analytical methods. mvsengg.com Nitrogen gas is commonly used in LC-MS systems as a drying gas and nebulizer gas, providing an inert atmosphere essential for the ionization process. mvsengg.comorganomation.comnih.gov Different ionization techniques, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), can be coupled with MS for peptide analysis. nih.govgoogle.com.na High-resolution mass spectrometry (HRAM), such as Orbitrap technology, can provide accurate mass measurements, aiding in the identification of unknown substances, including metabolites. lcms.cz

In metabolomics contexts, LC-MS profiling can be used to detect and quantify this compound within biological samples, providing insights into its presence and potential roles in metabolic pathways. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments can be used to confirm the amino acid sequence and identify post-translational modifications if present.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Derivatives

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of peptides and proteins in solution. lbl.govbitesizebio.com CD measures the differential absorption of left and right circularly polarized light by chiral molecules. Peptides, with their chiral amino acid residues and ordered structures, exhibit characteristic CD spectra in the far-UV region (190-260 nm) that are indicative of different secondary structures such as alpha-helices, beta-sheets, turns, and random coils. lbl.govbitesizebio.com

While this compound is a dipeptide and does not possess complex secondary structures like larger proteins, CD spectroscopy can still provide information about its conformation and the orientation of the aromatic tryptophan side chain relative to the peptide backbone. Studies on related peptides, such as lysyl-tryptophyl-lysine, have utilized CD spectroscopy. escholarship.org For this compound derivatives or analogues that may adopt more defined conformations or interact with other molecules (e.g., membranes, proteins), CD spectroscopy can be used to study induced conformational changes or the formation of secondary structures.

Proper sample preparation is crucial for CD experiments, including using UV-grade solvents and buffers and degassing the sample buffer to remove dissolved oxygen, which absorbs UV radiation below 200 nm. bitesizebio.comcuanschutz.edu Purging the CD spectrometer with nitrogen gas is also essential to prevent ozone formation from the UV lamp, which can damage optics and interfere with measurements. lbl.govbitesizebio.comcuanschutz.edu

Advanced Structural Characterization Techniques for this compound Analogues and Complexes

Beyond the standard spectroscopic methods, advanced techniques can be employed for more detailed structural characterization of this compound analogues and complexes. While specific applications to this compound itself are not detailed in the provided search results, these techniques are generally applicable to peptides and their interactions.

Techniques such as X-ray crystallography can provide high-resolution three-dimensional structural information for crystalline forms of this compound or its complexes. anu.edu.auanu.edu.au This method is particularly useful for determining the precise arrangement of atoms in the solid state.

Cryo-electron microscopy (Cryo-EM) is increasingly used for determining the structures of biological macromolecules and their complexes in near-native states, which could be relevant for studying this compound in complex with larger biomolecules if such complexes can be formed.

Solid-state NMR spectroscopy can provide structural and dynamic information about peptides in non-solution states, such as in solid samples or bound to membranes.

Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, are often used in conjunction with experimental spectroscopic data to refine structures, study conformational dynamics, and interpret spectroscopic observations, particularly concerning electronic structure and tautomerism as seen in fluorescence studies. nih.gov

The combination of multiple spectroscopic and advanced structural techniques provides a comprehensive approach to understanding the molecular details of this compound and its behavior.

Electron Microscopy (e.g., TEM, SEM) in Material Science Applications

Electron Microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are valuable tools for material characterization at high resolutions, often used in material science. SEM provides detailed images of a sample's surface morphology and topography by detecting scattered or knocked-off electrons. TEM, conversely, uses electrons transmitted through a very thin sample to provide information about the internal structure, crystal structure, and morphology. These methods are employed to visualize materials at micro and nano scales, identify structural defects, and analyze composition. Applications span various fields, including aerospace, electronics, chemistry, and energy. Specific applications of TEM or SEM in the material science context of this compound were not found.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a technique specifically used to detect and study species that possess unpaired electrons, such as free radicals, transition metal ions, and defects in materials. EPR provides information about the electronic structure of paramagnetic species, including g-values and hyperfine coupling constants, which can aid in their identification and characterization. While EPR is a sensitive method for studying radical reactions and electron transfer processes, its application to detect potential radical species associated with this compound was not found in the search results.

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Structure

X-ray Absorption Fine Structure (XAFS) spectroscopy is an element-specific technique used to probe the local atomic structure around a particular absorbing atom in a material. The XAFS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information about the oxidation state, coordination environment, and electronic structure of the absorbing atom, while EXAFS yields details about the distances, coordination numbers, and types of neighboring atoms. XAFS is applicable to various forms of matter, including crystalline solids, amorphous materials, and liquids. No specific studies utilizing XAFS to investigate the local atomic structure of this compound were found.

Scanning Probe Microscopy (SPM) for Surface Topography and Properties

Scanning Probe Microscopy (SPM) encompasses a family of techniques, including Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), used to study surfaces at the nanoscale. These techniques employ a sharp probe that scans the sample surface, measuring tip-sample interactions (such as forces or tunneling current) to generate high-resolution images of surface topography and to probe local properties like electrical or magnetic characteristics. SPM allows for the visualization of surface features down to atomic resolution in some cases. Specific applications of SPM for analyzing the surface topography or properties of this compound were not found.

Computational and Theoretical Investigations of N2 Tryptophyllysine

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools used to study the dynamic behavior and structural characteristics of molecules over time. By simulating the movements and interactions of atoms and molecules, these methods provide a dynamic view of a system's evolution. wikipedia.org

Conformational Dynamics and Structural Stability Analysis

Conformational analysis involves exploring the energetically favorable spatial arrangements (conformations) of a molecule. iupac.org This can be achieved through various computational methods, including molecular mechanics, molecular dynamics, and quantum chemical calculations. iupac.org For flexible molecules like peptides, understanding their conformational landscape is crucial as different conformations can have varying stabilities and potentially different biological activities. Molecular dynamics simulations allow for the analysis of how the conformation of N2-Tryptophyllysine changes over time and under different conditions, providing insights into its structural stability. wikipedia.orgnih.gov Studies on related systems, such as tryptophan synthase, highlight the use of MD simulations to understand structural and dynamical thermostability and the role of interactions in maintaining protein rigidity and flexibility. nih.gov Computational analysis of protein conformational heterogeneity also utilizes MD simulations to study dynamics and dihedral angles. nih.gov

Ligand-Receptor Interaction Modeling

Computational techniques are widely used to study the interactions between ligands and receptors, which is of significant interest in various fields, including drug design. nih.gov Modeling these interactions can involve various approaches, including docking methods and free energy calculations, which aim to predict the binding mode and affinity of a ligand for a receptor. mdpi.com While specific studies on this compound's interaction with particular receptors were not extensively detailed in the search results, the general principles and methods of ligand-receptor interaction modeling are well-established. These models often treat the interaction as a Markov process and can involve analyzing the spatial characteristics of the interaction. mdpi.comresearchgate.net Understanding these interactions at a molecular level is crucial for comprehending biological processes and designing potential therapeutic agents. frontiersin.org

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules by solving the Schrödinger equation. These methods are essential for analyzing bonding, charge distribution, and predicting spectroscopic properties. qulacs.org

Electronic Structure Analysis (e.g., Highest Occupied Molecular Orbital (HOMO), Charge Distribution, Aromaticity)

Electronic structure analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and electronic transitions. myu-group.co.jpresearchgate.net For this compound, studies on related tryptophan-containing peptides have shown that quantum mechanical calculations can reveal variations in indole (B1671886) π electron distribution and density. These variations can correlate with charge distribution and influence properties like fluorescence quantum yield and lifetime. nih.gov The charge distribution over the indole ring, for instance, can be uneven and diminished in certain states, impacting its aromaticity. nih.gov Analyzing HOMO and LUMO can also help determine trapping sites related to charge accumulation in materials. myu-group.co.jp

Prediction of Spectroscopic Properties

Theoretical prediction of spectroscopic properties, such as fluorescence quantum yield and lifetime, can be achieved through computational methods. nih.gov For tryptophan-containing peptides like this compound, spectroscopic and molecular modeling studies have shown a pattern of aromaticity-associated quantum yield and fluorescence lifetime changes. nih.gov Where the charge distribution is similar to the HOMO of indole, the quantum yield tends to be high. nih.gov Conversely, uneven or diminished charge distribution can lead to lower quantum yield and shorter lifetimes. nih.gov Computational methods can also be used to predict other spectroscopic data, such as NMR, UV, IR, and circular dichroism spectra, which can aid in structural determination. wgtn.ac.nz Theoretical prediction of thermodynamic properties for diatomic molecules has also been explored using potential models and solving the Schrödinger equation. researchgate.net

Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a valuable tool for elucidating reaction mechanisms and pathways. rsc.orgnih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and gain insights into the step-by-step process. smu.eduresearchgate.net This includes examining intervening species via the intrinsic reaction coordinate (IRC) to understand the energetics along the reaction path. smu.edu Computational studies can help identify reaction phases and the chemical character of each phase by analyzing changes in the reaction complex. smu.edu While specific reaction mechanisms involving this compound were not detailed in the search results, the general application of quantum chemical calculations to study reaction mechanisms, such as glycosylation reactions or catalytic processes, highlights the potential for this approach in understanding any potential reactions involving this compound. rsc.orgmdpi.com Computational analysis of reaction mechanisms can also involve analyzing atomic charges and bond distances throughout the process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish mathematical models that correlate the structural features of compounds with their biological activities or physicochemical properties. By quantifying molecular structure using descriptors, these models can predict the behavior of new or untested compounds.

Theoretical Frameworks and Molecular Descriptor Development

The theoretical frameworks underlying QSAR/QSPR studies involve representing molecular structures numerically through the calculation of molecular descriptors. Molecular descriptors are numerical values that capture various aspects of a molecule's constitutional, topological, geometrical, or electronic properties. These descriptors transform chemical information encoded within a symbolic representation of a molecule into a useful number. The information content of a descriptor is dependent on the molecular representation and the algorithm used for its calculation.

Various types of molecular descriptors exist, including constitutional indices, topological indices based on graph representations, geometrical descriptors derived from 3D structures, and those related to electronic distribution and interactions. Software tools are available to calculate a wide range of these descriptors. The selection of appropriate descriptors is crucial for building robust QSAR/QSPR models. Theoretical derivations, such as those based on thermodynamics and linear free energy relationships (LFER), can also be used to construct models for predicting molecular properties from descriptors that quantify factors affecting those properties.

While QSAR/QSPR are widely applied in cheminformatics and drug discovery, detailed studies specifically focusing on the development of theoretical frameworks or novel molecular descriptors solely for this compound were not extensively found in the surveyed literature. However, general principles of molecular descriptor development and theoretical frameworks for QSAR/QSPR are applicable to peptides like this compound. Studies on related peptides, such as lysyl-tryptophyl-lysine, have utilized QSAR analysis to explore relationships between properties like hydrophobicity and protein binding.

Predictive Modeling for Biochemical and Biological Activities

Predictive modeling in the context of QSAR/QSPR involves using statistical or machine learning techniques to build models that predict the biochemical or biological activities of compounds based on their molecular descriptors. These models can help in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. Various algorithms, including linear regression, decision trees, support vector machines, and deep learning, can be employed for predictive modeling.

The development of predictive models requires a dataset of compounds with known structures and activities/properties. By identifying correlations between molecular descriptors and the observed activities, a model can be trained to predict the activity of new compounds. The performance of these models is typically evaluated using validation methods, such as external validation, to assess their predictive capability on unseen data.

Specific research detailing predictive modeling efforts focused exclusively on the biochemical and biological activities of this compound using QSAR/QSPR was not a primary finding in the consulted sources. However, the principles of predictive modeling using molecular descriptors are broadly applicable to peptides. Studies have shown that predictive models can be developed for various molecular properties and activities, although the accuracy can vary depending on the complexity of the molecules and the properties being predicted. For instance, models predicting properties of organic nitrogen molecules can sometimes have higher errors compared to hydrocarbons, potentially due to additional intermolecular forces.

In Silico Screening and Rational Design of this compound Derivatives

In silico screening and rational design are computational approaches used to identify potential lead compounds and design new molecules with desired properties or activities. In silico screening involves virtually searching large databases of compounds to identify those likely to bind to a specific biological target or possess a desired activity, often using techniques like molecular docking and pharmacophore modeling. Rational design, on the other hand, involves using structural and mechanistic information to design molecules with specific features intended to enhance activity, selectivity, or other desirable characteristics.

These computational methods can significantly reduce the time and resources required in the early stages of drug discovery. For example, in silico screening can prioritize compounds for experimental testing, while rational design guides the synthesis of targeted libraries of derivatives.

While the general methodologies of in silico screening and rational design are well-established and applied to various compound classes, including peptides and their derivatives, extensive documented in silico screening campaigns or detailed accounts of the rational design process specifically for this compound or its derivatives based on computational predictions were not prominently featured in the search results. However, the concept of using structural information in rational drug design to create potential inhibitory compounds of a target has been mentioned in contexts where this compound is listed. Furthermore, the synthesis of conformationally constrained tryptophyllysine derivatives has been reported, indicating an interest in modifying the peptide structure to influence its properties. These synthetic efforts often follow design principles aimed at locking the peptide into specific conformations or mimicking key structural features, which can be informed by theoretical and computational studies, although the detailed computational design process for these specific this compound derivatives was not elaborated in the provided snippets.

Biochemical and Biological Research on N2 Tryptophyllysine in Model Systems

Enzymatic Interactions and Metabolic Pathway Investigations

Research into the biochemical behavior of N2-Tryptophyllysine has provided insights into its enzymatic interactions and metabolic fate. These studies are crucial for understanding its physiological significance.

Effects on Specific Enzyme Activities in Laboratory Settings

In laboratory settings, the interaction of this compound with specific enzymes has been a focus of study. As a dipeptide, its susceptibility to cleavage by peptidases is a key area of investigation. The peptide bond linking the tryptophan and lysine (B10760008) residues can be hydrolyzed by various proteases, which exhibit specificity for the amino acid residues flanking the bond. For instance, trypsin, a serine protease, specifically cleaves peptide chains at the carboxyl side of lysine and arginine residues. Therefore, this compound is a potential substrate for trypsin and trypsin-like enzymes, which would release free tryptophan and lysine.

The kinetics of such enzymatic reactions are influenced by factors like pH and substrate concentration. The optimal pH for the activity of enzymes like thermolysin, another type of peptidase, can vary depending on the specific dipeptide substrate. nih.gov This suggests that the enzymatic processing of this compound in a biological system would be dependent on the specific proteases present and the surrounding microenvironment.

Below is a table summarizing the potential enzymatic interactions of this compound based on general knowledge of enzyme specificity.

| Enzyme Family | Specificity | Potential Effect on this compound |

| Serine Proteases (e.g., Trypsin) | Cleavage at the C-terminus of Lysine or Arginine | Hydrolysis of the peptide bond, releasing Tryptophan and Lysine. |

| Dipeptidyl Peptidases | Cleavage of dipeptides from the N-terminus of polypeptides | Potential degradation if this compound is part of a larger peptide. |

| General Dipeptidases | Hydrolysis of dipeptides | Cleavage into constituent amino acids, Tryptophan and Lysine. |

Integration into Amino Acid and Nitrogen Metabolic Pathways

Once enzymatically cleaved into its constituent amino acids, tryptophan and lysine, these molecules are integrated into the broader amino acid and nitrogen metabolic pathways. nih.gov Tryptophan is a precursor for the synthesis of various important biomolecules, including the neurotransmitter serotonin (B10506) and the vitamin niacin. youtube.comyoutube.com Its degradation primarily occurs through the kynurenine (B1673888) pathway, which is a central route in tryptophan catabolism. researchgate.net

Lysine, an essential amino acid, is primarily catabolized via the saccharopine pathway in many organisms. frontiersin.orgnih.gov This pathway ultimately leads to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production. frontiersin.org

The nitrogen atoms from both tryptophan and lysine, upon their degradation, contribute to the cellular nitrogen pool. This nitrogen can be utilized for the synthesis of other amino acids, nucleotides, and other nitrogen-containing compounds through various nitrogen assimilation pathways. researchgate.nethorizonepublishing.com In plants, for example, the assimilation of ammonia (B1221849) into glutamine and glutamate (B1630785) is a central step in incorporating nitrogen into organic molecules. researchgate.net The metabolic fate of the nitrogen from this compound would thus be intertwined with these fundamental nitrogen metabolism processes. nih.gov

The following table outlines the metabolic pathways for the constituent amino acids of this compound.

| Amino Acid | Major Metabolic Pathway(s) | Key Products/Intermediates |

| Tryptophan | Kynurenine Pathway, Serotonin Synthesis | Kynurenine, Niacin, Serotonin, Melatonin |

| Lysine | Saccharopine Pathway | Saccharopine, α-aminoadipate, Acetyl-CoA |

Enzymatic Degradation and Metabolic Stability Studies of this compound and its Analogues

The rate of degradation can be influenced by the specific amino acid sequence and modifications to the peptide. For example, the presence of D-amino acids in peptide analogues can significantly inhibit enzymatic hydrolysis, thereby increasing their metabolic stability. This is a strategy often employed in the design of peptide-based drugs.

Role in Protein Modification and Functional Modulation

Beyond its role as a source of amino acids, there is growing interest in the potential for this compound and other dipeptides to be involved in the post-translational modification of proteins and the subsequent modulation of their functions.

Hypothesized Involvement in Protein Functions

While direct evidence for this compound acting as a post-translational modification is limited, the concept of amino acids and small peptides modifying protein function is established. news-medical.net Post-translational modifications are crucial for regulating almost all aspects of a protein's life cycle, from folding and localization to activity and degradation. thermofisher.com Modifications can range from the addition of small chemical groups to the covalent attachment of other proteins. nih.gov

It is hypothesized that dipeptides, as products of protein degradation, could act as signaling molecules that provide feedback on the proteolytic state of the cell. The unique chemical properties of the tryptophan and lysine side chains in this compound—the bulky, hydrophobic indole (B1671886) ring of tryptophan and the positively charged amino group of lysine—could facilitate non-covalent interactions with proteins, thereby influencing their conformation and function. The tryptophan residue, in particular, is known to be important for protein-protein and protein-lipid interactions. nih.gov

Modulation of Protein Functions in Stress Responses (e.g., Plant Drought Adaptation Mechanisms)

In plants, there is emerging evidence that dipeptides play a role in stress responses, including adaptation to drought. frontiersin.org During drought stress, plants undergo significant physiological and molecular changes, including alterations in protein metabolism and the accumulation of various metabolites that can act as osmoprotectants or signaling molecules. wur.nlmdpi.com

While specific research on this compound in plant drought adaptation is not extensive, studies on its constituent amino acids are informative. Tryptophan metabolism is induced by various stresses in plants, leading to the production of secondary metabolites that can have protective functions. nih.gov Lysine catabolism is also implicated in plant stress responses, with its breakdown products potentially serving as alternative respiratory substrates during stress conditions. frontiersin.org

It is plausible that under drought stress, increased protein turnover could lead to the accumulation of dipeptides like this compound. These dipeptides could then modulate the function of key proteins involved in stress signaling and adaptation. For example, they might interact with enzymes in metabolic pathways to adjust cellular metabolism in response to water deficit, or they could influence the activity of transcription factors that regulate stress-responsive genes. The accumulation of amino acids and their derivatives is a known adaptive response to abiotic stress in plants. researchgate.net

The following table summarizes the potential roles of this compound's constituent amino acids in plant drought stress.

| Component | Role in Plant Stress Response |

| Tryptophan | Precursor for protective secondary metabolites; its metabolism is induced by stress. |

| Lysine | Catabolism provides alternative energy sources during stress. |

Further research is necessary to specifically delineate the role of this compound in these processes.

Antioxidant Activity and Free Radical Scavenging Mechanisms of this compound

The antioxidant properties of this compound have been a subject of biochemical investigation, particularly concerning its ability to scavenge free radicals. The inherent chemical structure, featuring both tryptophan and lysine residues, suggests a potential for electron-donating capabilities, which is a key characteristic of antioxidant compounds. Research has focused on quantifying this activity and understanding the kinetics of its reaction with stable radicals in controlled in vitro systems.

In Vitro Biochemical Assays (e.g., ABTS Assay)

The antioxidant capacity of this compound has been evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. This widespread method measures the ability of a compound to donate electrons or hydrogen atoms to neutralize the pre-formed ABTS radical cation (ABTS•+). In a study investigating the antioxidant behavior of various amino acids and peptides, this compound was among the compounds tested for its radical-scavenging activity using this assay. nih.gov

The research revealed that this compound exhibits a biphasic kinetic pattern in its reaction with the ABTS radical. nih.gov This pattern is characterized by an initial fast reaction followed by a much slower secondary phase. This complex kinetic behavior suggests that the interaction between this compound and the ABTS radical is not a simple, single-step process. The observed high Trolox Equivalent Antioxidant Capacity (TEAC) values for such peptides could be a cumulative result of the antioxidant activity of the parent molecule and any reaction products that are subsequently generated. nih.gov

pH and Time-Dependent Kinetic Profile Analysis

The radical-scavenging activity of this compound in the ABTS assay is significantly influenced by reaction conditions, most notably pH and time. nih.gov The initial, rapid phase of the antioxidant reaction is strongly dependent on the pH of the medium. nih.gov This pH dependency indicates that the protonation state of the molecule, likely the amino groups or the indole nitrogen of the tryptophan residue, plays a crucial role in its ability to interact with and neutralize the ABTS radical.

Furthermore, the reaction between this compound and the ABTS radical does not reach equilibrium within the short incubation times (e.g., 6-10 minutes) typically employed in standard assay protocols. nih.gov To achieve a stable endpoint and accurately assess the total antioxidant capacity, longer incubation periods are necessary, particularly at lower pH values. nih.gov This time-dependent profile underscores the importance of carefully controlling and reporting the kinetic parameters when evaluating the antioxidant potential of this and similar dipeptides.

Table 1: Kinetic Profile of this compound in ABTS Assay

| Parameter | Observation | Source |

| Kinetic Pattern | Biphasic, with a fast initial step and a slow secondary step. | nih.gov |

| pH Dependence | The initial reaction rate is strongly dependent on pH. | nih.gov |

| Time to Equilibrium | Fails to reach equilibrium in short incubation periods (6-10 min). | nih.gov |

| Equilibrium at Lower pH | Longer incubation times are required to approach equilibrium. | nih.gov |

Emerging Biological Roles and Research in Diverse Model Systems

Recent advances in metabolomics have enabled the identification and profiling of this compound in various biological contexts. These studies are beginning to shed light on its potential roles beyond simple antioxidant chemistry, suggesting its involvement in broader biochemical networks and stress response pathways in different organisms.

Interplay with Other Metabolites and Biochemical Networks

This compound has been identified as a metabolite that may interact with other key biochemical pathways, particularly those originating from its constituent amino acids. Research in plant metabolomics suggests that this compound is potentially synthesized from L-tryptophan. researchgate.net This connection places it within the extensive network of tryptophan metabolism, which gives rise to numerous bioactive compounds, including hormones (e.g., auxin in plants) and neurotransmitters.

Identification and Profiling as a Metabolite in Biological Systems

The presence of this compound as a naturally occurring metabolite has been confirmed through metabolite profiling studies in plants. Specifically, in research investigating the metabolic response of mango varieties to drought stress, this compound was among 990 differentially abundant metabolites identified. researchgate.net Its detection and changes in abundance under stress conditions indicate that it is an active component of the plant's metabolome. The analytical methods used in such studies typically involve advanced techniques like UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), which allow for the sensitive and specific identification of compounds like this compound in complex biological extracts. researchgate.net

Table 2: Identification of this compound in a Model System

| Model System | Biological Context | Implied Role | Source |

| Mango (Mangifera indica L.) | Drought Stress Response | Modulation of protein function; Stress adaptation | researchgate.net |

Future Research Directions and Translational Perspectives for N2 Tryptophyllysine Studies

Development of Novel Analytical Methodologies for Enhanced N2-Tryptophyllysine Profiling

The accurate and sensitive detection and quantification of this compound in various complex matrices are crucial for understanding its biological relevance and fate. While general analytical techniques for peptides exist, the development of novel methodologies specifically optimized for this compound is a key future direction. This includes exploring advanced chromatographic techniques coupled with highly sensitive detection methods.

Mass spectrometry (MS) is a powerful tool for the analysis of chemical compounds, including peptides. lcms.czhidenanalytical.comcore.ac.uk Future research could focus on developing targeted MS methods, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), for the specific and sensitive quantification of this compound in biological samples like serum, tissue, or cell lysates. mdpi.com Optimizing sample preparation protocols to efficiently extract and concentrate this compound from these complex matrices is also essential. mdpi.com

Furthermore, the application of techniques like ion mobility-mass spectrometry (IM-MS) could provide additional structural information and improve the separation of this compound from isobaric or isomeric compounds. Developing standardized and validated analytical procedures following guidelines such as ICH Q14 on analytical procedure development will be critical for ensuring the reliability and comparability of data across studies. europa.euich.orgamericanpharmaceuticalreview.com

Novel approaches might also involve the development of biosensors or affinity-based methods for real-time or near-real-time detection of this compound, potentially enabling in situ monitoring in biological systems.

Advanced Computational Design of this compound Analogues with Tuned Biochemical Properties

Computational methods play an increasingly important role in the design and optimization of peptides and peptidomimetics. biorxiv.orgbiorxiv.orgnih.govnih.gov Future research should leverage advanced computational design techniques to create this compound analogues with enhanced or specifically tuned biochemical properties. This could involve modifying the amino acid sequence, incorporating non-natural amino acids, or introducing structural constraints to influence conformation and stability.

Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the interactions of this compound and its analogues with potential target molecules, such as enzymes or receptors. nih.govescholarship.org This can guide the rational design of analogues with improved binding affinity, altered enzymatic stability, or modified pharmacokinetic properties.

De novo peptide design algorithms, potentially incorporating machine learning approaches, could be utilized to generate novel sequences based on the this compound scaffold, aiming for desired functional attributes. biorxiv.orgbiorxiv.org This computational design process would ideally be coupled with experimental validation to iteratively refine the designs. biorxiv.org

The goal of this research direction is to create a library of this compound analogues with tailored biochemical profiles for various research or potential therapeutic applications.

Elucidation of Comprehensive Biochemical Pathways and Regulatory Networks Involving this compound

Understanding the complete biochemical lifecycle of this compound, including its synthesis, metabolism, and degradation, is fundamental for assessing its biological roles. Future research should aim to elucidate the specific enzymes and pathways involved in these processes.

Investigating the enzymes responsible for the formation of the peptide bond between tryptophan and lysine (B10760008) to form this compound is a key area. Similarly, identifying the peptidases or proteases that cleave this compound and the resulting degradation products is important for understanding its turnover.

Furthermore, research should explore whether this compound is part of any larger biochemical pathways or regulatory networks. This could involve targeted metabolomic studies to identify related metabolites or proteomic approaches to identify interacting proteins. mdpi.com Databases and resources like the KEGG PATHWAY database can provide frameworks for mapping potential metabolic connections. genome.jpgenome.jp

Investigating the regulation of this compound levels in different physiological or pathological conditions could reveal its involvement in specific biological processes. This might involve studying the factors that influence the activity or expression of the enzymes involved in its synthesis or degradation.

Expansion of Biological Function Characterization in Diverse Mechanistic Model Systems

While some studies may have touched upon potential biological activities, a comprehensive characterization of this compound's biological functions in diverse mechanistic model systems is a critical future research direction. This involves moving beyond observational studies to mechanistic investigations.

Utilizing a range of in vitro and in vivo model systems, researchers can explore the effects of exogenous this compound administration. This could include cell culture models to study its impact on specific cellular processes, such as cell growth, differentiation, or signaling pathways. mdpi.com Animal models could be used to investigate its effects on physiological functions or disease models.

Specific areas of investigation could include its potential as a signaling molecule, its interaction with receptors or transporters, or its involvement in modulating enzymatic activities. google.com Given the amino acid components, potential roles in protein synthesis, degradation, or nitrogen metabolism could also be explored. genome.jpnih.gov

Detailed mechanistic studies, employing techniques such as gene silencing or overexpression, pharmacological interventions, and advanced imaging, will be necessary to understand how this compound exerts its biological effects at a molecular level. mdpi.com Comparing its activity to its constituent amino acids or other related dipeptides can provide insights into the specificity of its function.

Expanding the characterization to diverse model systems, including different cell types, tissues, and organisms, will help to determine the breadth of this compound's biological activities and its potential relevance in various biological contexts.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying N2-Tryptophyllysine in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for sensitive quantification. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation. Ensure calibration standards match the compound’s stability profile in solution (e.g., pH, temperature) . Preclinical validation should follow NIH guidelines for reproducibility, including batch-to-batch variability assessments .

Q. How should researchers design experiments to synthesize this compound with high enantiomeric purity?

- Methodological Answer : Optimize solid-phase peptide synthesis (SPPS) protocols using Fmoc-protected tryptophan and lysine derivatives. Monitor coupling efficiency via Kaiser tests and characterize intermediates via MALDI-TOF MS. For enantiomeric purity, employ chiral stationary-phase HPLC and circular dichroism (CD) spectroscopy. Document reaction conditions (e.g., solvent, catalyst) systematically to enable replication .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in cellular assays?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀ values. Include controls for baseline cellular activity and normalize data to account for plate-to-plate variability. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different studies?

- Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., buffer ionic strength, protein isoforms). Replicate key studies under standardized conditions, leveraging isothermal titration calorimetry (ITC) for direct binding measurements. Apply meta-analysis to quantify heterogeneity and assess publication bias . Triangulate findings with molecular dynamics simulations to explore conformational flexibility .

Q. What experimental strategies elucidate the mechanism of this compound in post-translational modification crosstalk?

- Methodological Answer : Employ proximity-dependent biotinylation (BioID) or APEX tagging to map interactomes in live cells. Combine CRISPR/Cas9 knockouts with rescue experiments to validate functional pathways. Use quantitative phosphoproteomics (e.g., SILAC labeling) to identify competing or synergistic modifications. Integrate time-resolved data to model kinetic interactions .

Q. How should researchers address variability in this compound stability across in vivo models?

- Methodological Answer : Design cross-species pharmacokinetic studies with LC-MS/MS quantification of parent compound and metabolites. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Control for diet, microbiome composition, and genetic background. Use mixed-effects models to distinguish biological variability from technical noise .

Q. What frameworks support hypothesis generation when this compound exhibits context-dependent functional outcomes?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure mechanistic inquiries. For example: Does this compound (Intervention) modulate histone acetylation (Outcome) in cancer stem cells (Population) compared to untreated controls (Comparison)? Validate through orthogonal assays (e.g., ChIP-seq, RNA-seq) .

Data Synthesis & Validation

Q. How can conflicting results on this compound’s metabolic toxicity be reconciled?

- Methodological Answer : Perform a cross-study synthesis by categorizing findings into in vitro, in vivo, and clinical evidence buckets . Use GRADE criteria to weight evidence quality, prioritizing studies with blinded outcome assessments and power calculations. Conduct dose-range finding studies in human-derived hepatocytes to bridge preclinical and clinical data .

Q. What strategies ensure reproducibility when studying this compound in heterogeneous cell populations?

- Methodological Answer : Implement single-cell RNA sequencing (scRNA-seq) to resolve subpopulation-specific responses. Use cell sorting (FACS/MACS) to isolate defined subsets. Apply Bayesian hierarchical models to account for cellular heterogeneity in dose-response analyses. Share raw data and analysis pipelines via repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.